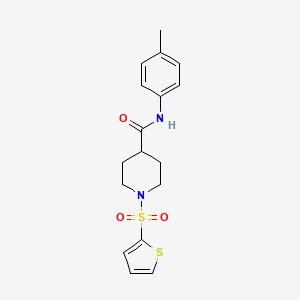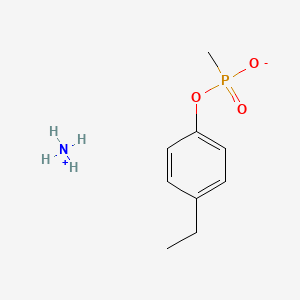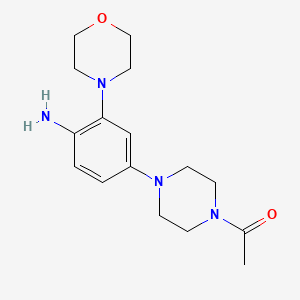
N-(4-methylphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, commonly known as MTIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTIP is a selective antagonist of the μ-opioid receptor, which is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs such as morphine and fentanyl. In
科学研究应用
MTIP has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is in the development of new opioid analgesics that do not produce the adverse effects associated with traditional opioids such as addiction, tolerance, and respiratory depression. MTIP has been shown to selectively block the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids, without affecting other opioid receptors. This makes MTIP a promising candidate for the development of non-addictive and non-respiratory depressant opioid analgesics.
In addition to its potential applications in the development of new analgesics, MTIP has also been studied for its effects on other physiological processes. For example, MTIP has been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of addiction and other psychiatric disorders.
作用机制
MTIP is a selective antagonist of the μ-opioid receptor, which is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs such as morphine and fentanyl. MTIP binds to the μ-opioid receptor and blocks the binding of opioid drugs, thereby preventing their analgesic effects. MTIP does not affect other opioid receptors, which makes it a selective antagonist of the μ-opioid receptor.
Biochemical and Physiological Effects
MTIP has been shown to have a number of biochemical and physiological effects. For example, MTIP has been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of addiction and other psychiatric disorders. MTIP has also been shown to reduce the development of tolerance to opioids, which may make it a useful tool for the development of non-addictive opioid analgesics.
实验室实验的优点和局限性
MTIP has a number of advantages for use in lab experiments. For example, MTIP is a readily available compound that can be synthesized with high purity and yield. MTIP is also a selective antagonist of the μ-opioid receptor, which makes it a useful tool for studying the effects of opioids on the central nervous system. However, there are also limitations to the use of MTIP in lab experiments. For example, MTIP may have off-target effects that are not yet fully understood, and the effects of MTIP may vary depending on the experimental conditions.
未来方向
There are a number of future directions for research on MTIP. One area of interest is in the development of new non-addictive and non-respiratory depressant opioid analgesics based on the selective antagonism of the μ-opioid receptor by MTIP. Another area of interest is in the use of MTIP as a tool for studying the effects of opioids on the central nervous system and for investigating the mechanisms underlying addiction and other psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of MTIP and to identify any potential off-target effects.
合成方法
The synthesis of MTIP involves the reaction of 2-thienylsulfonyl chloride with piperidine in the presence of a base to form 1-(2-thienylsulfonyl)piperidine. This intermediate is then reacted with 4-methylphenyl isocyanate to yield MTIP. The synthesis of MTIP has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
属性
IUPAC Name |
N-(4-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-4-6-15(7-5-13)18-17(20)14-8-10-19(11-9-14)24(21,22)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNIECXCHRCRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)



![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)

![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)